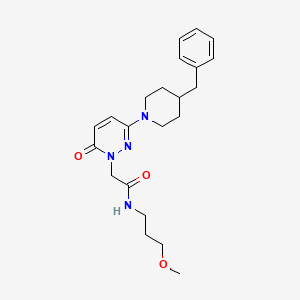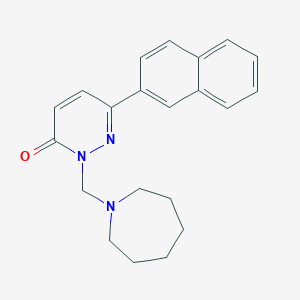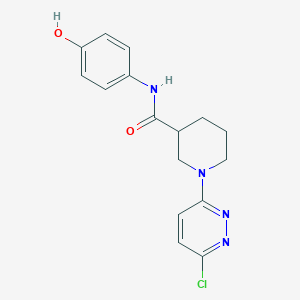![molecular formula C22H19N3O2 B10990499 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B10990499.png)
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the indole derivative with pyridine-2-yl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and pyridinyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(benzyloxy)-1H-indol-3-yl]-2-oxoacetamide
- N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
- Ethyl 2-(5-(benzyloxy)-1H-indol-3-yl)ethylcarbamate
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is unique due to the presence of both the benzyloxy and pyridinyl groups, which can enhance its biological activity and specificity. The combination of these functional groups with the indole core provides a versatile scaffold for further modification and optimization in drug development and other applications.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-21-8-4-5-12-23-21)15-25-13-11-18-14-19(9-10-20(18)25)27-16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,23,24,26) |
InChI Key |
XBWUJRQLOYIHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10990418.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B10990429.png)

![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[2-(4-pyridyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B10990434.png)
methanone](/img/structure/B10990435.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B10990437.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990451.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10990454.png)
![N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10990471.png)





